
Raloxifen-4-Monomethylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Raloxifene 4-Monomethyl Ether exhibits selective estrogen receptor modulator (SERM) activity, which allows it to bind to estrogen receptors with varying affinities. This compound has been shown to inhibit the proliferation of estrogen-dependent cancers, particularly breast cancer cell lines such as MCF-7, making it a candidate for further investigation in oncology .
Drug Formulation and Bioavailability Enhancement
The poor oral bioavailability of Raloxifene (less than 2%) has prompted researchers to explore formulations that enhance its absorption and efficacy. Notable studies include:
- Nanostructured Lipid Carriers (NLCs) : A study developed NLCs for Raloxifene, significantly enhancing its oral bioavailability by 3.19-fold compared to conventional formulations. The optimized NLCs demonstrated favorable particle characteristics and stability over time .
- Nanofibrous Buccal Films : Another innovative approach involved the creation of core-sheath nanofibers loaded with Raloxifene. This formulation showed a 2.29-fold increase in relative bioavailability when administered buccally compared to oral dispersions. The large surface area of the nanofibers facilitated better contact with the buccal mucosa, improving drug absorption and minimizing first-pass metabolism .
Analytical Applications
Raloxifene 4-Monomethyl Ether is also utilized in analytical chemistry, particularly in method development and validation for drug formulation studies. It serves as a working standard for Abbreviated New Drug Applications (ANDA) to the FDA, ensuring compliance with regulatory standards .
Toxicity Studies
In addition to its therapeutic potential, Raloxifene 4-Monomethyl Ether is used in toxicity studies related to drug formulation. Understanding the safety profile of this compound is crucial for its application in clinical settings .
Case Studies and Research Findings
Several case studies highlight the effectiveness of Raloxifene 4-Monomethyl Ether in various applications:
Wirkmechanismus
Target of Action
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene . Its primary target is the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth, differentiation, and reproduction .
Mode of Action
Raloxifene 4-Monomethyl Ether acts as an inhibitor of ERα . It binds to ERα, preventing the receptor from being activated by estrogen . This interaction results in the suppression of estrogen-dependent gene expression .
Biochemical Pathways
It is known that raloxifene, the parent compound, mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, the parent compound, is known to undergo extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation . Less than 0.2% of the dose is excreted in the urine as the unchanged form of the compound, and less than 6% of the dose is excreted as glucuronide conjugates . These properties may impact the bioavailability of Raloxifene 4-Monomethyl Ether.
Result of Action
Raloxifene 4-Monomethyl Ether effectively suppresses the activity of MCF-7 cells, a type of breast cancer cell line . This suggests that it may have potential therapeutic applications in the treatment of estrogen-dependent cancers .
Biochemische Analyse
Biochemical Properties
Raloxifene 4-Monomethyl Ether interacts with the estrogen receptor α, a protein that plays a crucial role in gene expression and cellular growth . The compound’s inhibitory effect on this receptor suggests that it may interfere with the receptor’s normal function, potentially altering biochemical reactions within the cell .
Cellular Effects
In cellular models, Raloxifene 4-Monomethyl Ether has been shown to inhibit MCF-7 cells, a type of breast cancer cell . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Raloxifene 4-Monomethyl Ether involves its interaction with estrogen receptor α . It acts as an inhibitor, potentially affecting the receptor’s normal function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its interaction with estrogen receptor α, it may influence the metabolic pathways that this receptor is involved in .
Vorbereitungsmethoden
The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
Analyse Chemischer Reaktionen
A-216546 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Zu den gebräuchlichen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Substitutionsreagenzien wie Halogene . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
A-216546 ist aufgrund seiner hohen Selektivität und Potenz für den Endothelin-ETA-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:
Bosentan: Ein dualer Endothelinrezeptor-Antagonist mit geringerer Selektivität für den ETA-Rezeptor.
Ambrisentan: Ein weiterer selektiver Endothelin-ETA-Rezeptor-Antagonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Macitentan: Ein dualer Endothelinrezeptor-Antagonist mit einer längeren Halbwertszeit im Vergleich zu A-216546.
Diese Verbindungen unterscheiden sich in ihrer Selektivität, Potenz und ihren pharmakokinetischen Profilen, wodurch A-216546 ein wertvolles Werkzeug in der Forschung ist, die sich auf Prozesse konzentriert, die durch den Endothelin-ETA-Rezeptor vermittelt werden .
Biologische Aktivität
Raloxifene 4-Monomethyl Ether (also known as Compound 37) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention of osteoporosis and breast cancer in postmenopausal women. This article explores the biological activity of Raloxifene 4-Monomethyl Ether, focusing on its mechanisms of action, effects on cancer cell lines, pharmacokinetics, and potential therapeutic applications.
Raloxifene 4-Monomethyl Ether primarily targets the estrogen receptor α (ERα) . This receptor is crucial for mediating estrogen's effects on various tissues, including breast and bone. The compound acts as an antagonist at ERα, inhibiting estrogen's proliferative effects in breast tissue while exerting estrogen-like effects in bone tissue, which is beneficial for maintaining bone density.
Biochemical Pathways
The interaction of Raloxifene 4-Monomethyl Ether with ERα leads to several downstream effects:
- Inhibition of Cell Proliferation : It effectively suppresses the proliferation of MCF-7 cells, a widely studied breast cancer cell line. This inhibition is crucial for its potential use in breast cancer therapy .
- Modulation of Gene Expression : Binding to ERα induces conformational changes that allow the receptor to interact with specific DNA sequences known as estrogen response elements (EREs), leading to altered expression of genes involved in cell growth and apoptosis .
Pharmacokinetics
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. The pharmacokinetic profile indicates:
- Bioavailability : The absolute bioavailability of Raloxifene is approximately 2%, necessitating careful formulation for effective delivery.
- Half-life : The average plasma elimination half-life ranges from 27 to 32 hours, allowing for sustained therapeutic levels with appropriate dosing regimens .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of Raloxifene 4-Monomethyl Ether:
- Anticancer Activity : In vitro studies demonstrated that Raloxifene 4-Monomethyl Ether significantly inhibits MCF-7 cell proliferation, with IC50 values indicating potent anti-proliferative effects at low concentrations (around 5 µM) .
- Transdermal Delivery Systems : Research has explored transdermal formulations to enhance the bioavailability and adherence to treatment regimens. A study developed a polymer-based transdermal system that successfully delivered Raloxifene over a week, achieving target flux rates that exceeded expectations .
- Antiviral Properties : Recent investigations have also uncovered potential antiviral activities against SARS-CoV-2. Raloxifene demonstrated dose-dependent inhibition of viral replication in Vero E6 cells, with significant reductions in viral titers observed at concentrations as low as 5 µM .
Table 1: Summary of Biological Activity
Activity Type | Effect | Concentration (µM) | Reference |
---|---|---|---|
Anticancer (MCF-7 cells) | Inhibition of proliferation | 5 - 15 | |
Antiviral (SARS-CoV-2) | Inhibition of replication | 5 - 15 | |
Transdermal delivery | Sustained release | N/A |
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | ~2% |
Half-life | 27 - 32 hours |
Primary Metabolism | Glucuronidation |
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.